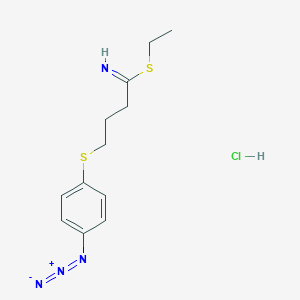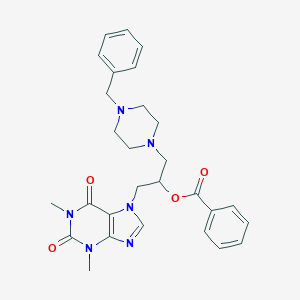
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate (EPDTB) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in biochemical research. EPDTB is a cross-linking reagent that is used to covalently link two or more proteins. This allows for the study of protein-protein interactions, protein structure, and protein function. In
Mécanisme D'action
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate works by forming a covalent bond between two or more proteins. This bond is formed between the sulfur atom of the dithiobutyrimidate group and the nitrogen atom of the azide group. The resulting cross-linked protein complex can then be studied to gain insight into protein structure, function, and interactions.
Effets Biochimiques Et Physiologiques
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate does not have any known biochemical or physiological effects on its own. However, it can be used to study the biochemical and physiological effects of proteins and protein complexes.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has several advantages and limitations for lab experiments. One advantage is its ability to cross-link proteins in their native state. This allows for the study of protein-protein interactions and protein structure in their natural environment. Another advantage is its ability to cross-link membrane proteins, which are notoriously difficult to study. However, Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has several limitations, including its potential for non-specific cross-linking and its limited solubility in aqueous solutions.
Orientations Futures
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has many potential future directions in biochemical research. One future direction is the development of more specific and efficient cross-linking reagents. Another future direction is the use of Ethyl 4-azidophenyl-1,4-dithiobutyrimidate in the study of protein-protein interactions in living cells. Additionally, Ethyl 4-azidophenyl-1,4-dithiobutyrimidate could be used in the development of new drugs and therapies that target specific protein complexes.
Méthodes De Synthèse
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is synthesized by the reaction of ethyl 4-aminophenyl-1,4-dithiobutyrimidate with sodium azide. The reaction is carried out in anhydrous DMF (dimethylformamide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure Ethyl 4-azidophenyl-1,4-dithiobutyrimidate.
Applications De Recherche Scientifique
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is widely used in biochemical research as a cross-linking reagent. It is used to study protein-protein interactions, protein structure, and protein function. Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is particularly useful in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Ethyl 4-azidophenyl-1,4-dithiobutyrimidate can also be used to study protein-ligand interactions and enzyme-substrate interactions.
Propriétés
Numéro CAS |
102568-44-5 |
|---|---|
Nom du produit |
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate |
Formule moléculaire |
C12H17ClN4S2 |
Poids moléculaire |
316.9 g/mol |
Nom IUPAC |
ethyl 4-(4-azidophenyl)sulfanylbutanimidothioate;hydrochloride |
InChI |
InChI=1S/C12H16N4S2.ClH/c1-2-17-12(13)4-3-9-18-11-7-5-10(6-8-11)15-16-14;/h5-8,13H,2-4,9H2,1H3;1H |
Clé InChI |
AJJLGMCBXZSSSA-UHFFFAOYSA-N |
SMILES |
CCSC(=N)CCCSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
SMILES canonique |
CCSC(=N)CCCSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Synonymes |
EADB ethyl 4-azidophenyl-1,4-dithiobutyrimidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)










![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
